molecular formula C18H20ClN3S B3957989 5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione

5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B3957989
M. Wt: 345.9 g/mol
InChI Key: UEZHTRNJUJQBQN-UHFFFAOYSA-N
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Description

5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. The compound also features a butyl group, a chlorophenyl group, and a phenyl group attached to the triazolidine ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and butyl isothiocyanate in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the triazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    5-butyl-2-(4-chlorophenyl)-5H-imidazo[4,5-c]pyridine: Shares structural similarities but differs in the ring system.

    1,2,4-triazole derivatives: Similar in having a triazole ring but with different substituents.

Uniqueness

5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific combination of substituents and the presence of a triazolidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c1-2-3-13-18(14-7-5-4-6-8-14)20-17(23)22(21-18)16-11-9-15(19)10-12-16/h4-12,21H,2-3,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZHTRNJUJQBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 2
5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 3
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5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 4
5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 5
5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 6
Reactant of Route 6
5-butyl-2-(4-chlorophenyl)-5-phenyl-1,2,4-triazolidine-3-thione

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